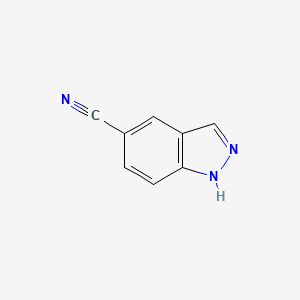
1H-indazole-5-carbonitrile
Overview
Description
1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H5N3 and a molecular weight of 143.15 . It is a solid substance .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been achieved through various methods. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel aryne-based molecular rearrangement .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 177°C . Its boiling point is predicted to be 370.3±15.0 °C and its density is predicted to be 1.33±0.1 g/cm3 .Scientific Research Applications
Inhibitory Effects on Nitric Oxide Synthases
1H-indazole-7-carbonitrile has demonstrated significant potency as an inhibitor of nitric oxide synthases (NOS). It shows a preference for constitutive NOS over inducible NOS, suggesting its potential application in conditions related to NOS activity. Its inhibitory effects on NO formation were found to be competitive against both substrate and cofactor, indicating its effectiveness in specific biological pathways (Cottyn et al., 2008).
Synthesis of Novel Pyrimidine and Annulated Pyrimidine Fused Indazole Derivatives
Indazole regioisomers like 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile were used to synthesize novel pyrimidine fused indazole derivatives. These compounds have shown significant antimicrobial activity against various bacterial and fungal species, indicating their potential application in developing new antimicrobial agents (Yakaiah et al., 2008).
Application in Explosives
1H-Indazole-5-carbonitrile derivatives have been explored in the field of high explosives. For example, triazolotriazine carbonitrile compounds, related to indazole carbonitriles, have shown properties suitable for insensitive high explosives, such as thermal stability and insensitivity to impact, friction, and electrical discharge. This research demonstrates the potential of indazole derivatives in developing safer and more stable explosive materials (Snyder et al., 2017).
Anticancer Activities
1H-Indazole derivatives have been studied for their potential anticancer activities. Synthesized compounds like 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles showed growth inhibitory and cytostatic activities against various cancer cell lines, especially leukemia, renal, and breast cancer subpanels. This indicates the potential of this compound derivatives in developing new anticancer drugs (Kachaeva et al., 2018).
Synthesis of Novel Compounds with Biological Activity
This compound is involved in the synthesis of biologically active compounds. For example, tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives containing both pyrimidine and indazole templates have been synthesized, highlighting the role of 1H-indazole derivatives in creating novel compounds with potential biological applications (Shinde & Jeong, 2016).
Safety and Hazards
Future Directions
Indazole-containing derivatives, including 1H-indazole-5-carbonitrile, represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Therefore, the development of efficient and sustainable methods for the synthesis of indazole derivatives is a promising area of future research .
Mechanism of Action
Target of Action
1H-indazole-5-carbonitrile is a compound with potential medicinal applications Indazole-containing compounds are known to have a wide variety of medicinal applications, including as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.
Pharmacokinetics
A study on indazole-3-amine derivatives, which are structurally similar to this compound, mentioned the evaluation of adme properties . The impact of these properties on the bioavailability of this compound would depend on the specific properties of the compound.
Result of Action
Indazole derivatives are known to possess various biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
1H-Indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their catalytic activity. Additionally, this compound has shown potential in modulating the activity of protein kinases, which are essential for cell signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with protein kinases results in the inhibition of kinase activity, which in turn affects downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in research and therapy. Over time, the compound may undergo degradation, which can affect its efficacy and potency . Long-term studies have shown that this compound remains stable under specific storage conditions, but its activity may diminish over extended periods . In vitro and in vivo studies have also indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological profile . Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound has been shown to accumulate in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, this compound can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes .
Properties
IUPAC Name |
1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYVNQFNMXDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456071 | |
| Record name | 1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74626-47-4 | |
| Record name | 1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
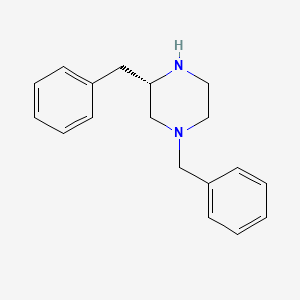
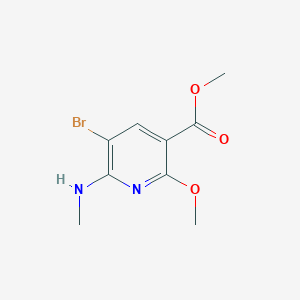

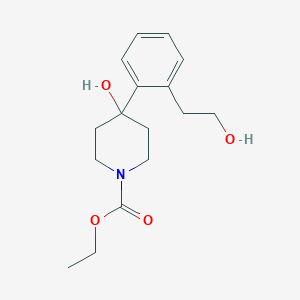

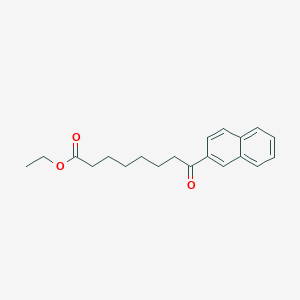

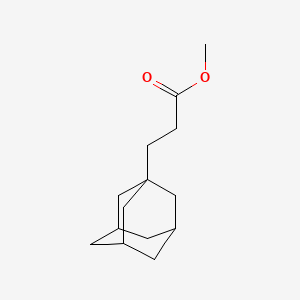
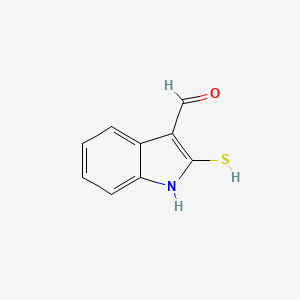
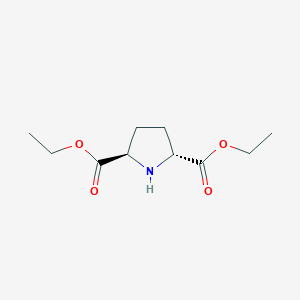
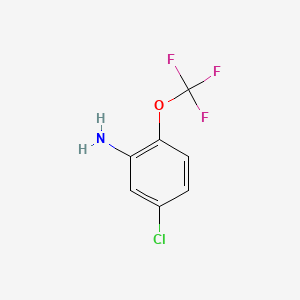
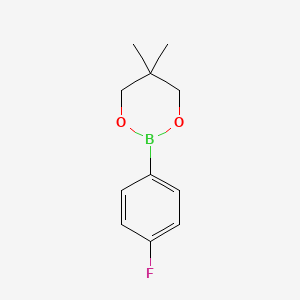
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)

